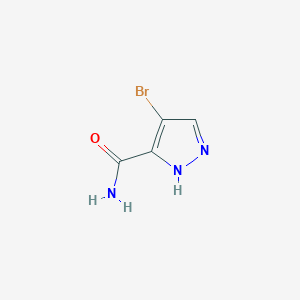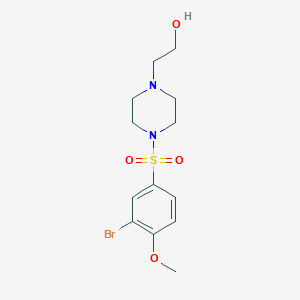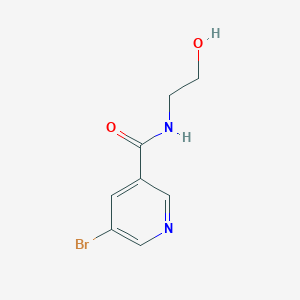
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile" is a multifunctional molecule that is not directly described in the provided papers. However, related compounds with bromo, fluoro, and nitrile functional groups have been synthesized and studied for various applications, including the development of fluorinated pyrimidine N-oxides, fluorogenic reagents for amine detection, and molecular docking studies for potential inhibitory activity against enzymes .
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic addition reactions under solvent-free conditions or through multi-component reactions. For instance, a novel compound with a similar bromo and fluoro-substituted phenyl group was synthesized via nucleophilic addition and characterized by various spectroscopic methods . Another related compound, a fluorinated α-aminonitrile, was synthesized following a 'green protocol' . These methods could potentially be adapted for the synthesis of "3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile".
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile" has been determined using techniques such as IR, NMR, MS, and X-ray diffraction. For example, the crystal structure of a related compound was solved by direct methods and refined to a final R-value, indicating the precision of the structural data obtained . Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) method, have been used to obtain equilibrium geometries and analyze vibrational and NMR spectra .
Chemical Reactions Analysis
Compounds with similar structural motifs have shown reactivity towards various reagents. For instance, a related compound underwent reactions with heterocyclic diazonium salts to furnish corresponding hydrazones, which could undergo further intramolecular cyclization . The reactivity of such molecules is often explained using molecular descriptors and reactivity surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by spectroscopic methods and theoretical studies. The stability of molecules arising from hyper-conjugative interactions and charge delocalization has been analyzed using NBO analysis. HOMO and LUMO analyses have been used to determine charge transfer within the molecules. Additionally, molecular electrostatic potential and hyperpolarizability calculations have been performed to assess the role of these compounds in nonlinear optics . Molecular docking studies have also suggested potential biological activities, such as inhibitory activity against enzymes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQGDFCINOSMOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640005 |
Source


|
| Record name | 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile | |
CAS RN |
267880-92-2 |
Source


|
| Record name | 4-Bromo-2-fluoro-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267880-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)



![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)


![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)

